molecular formula C17H18ClN3O5S B3000892 Methyl (4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034432-88-5

Methyl (4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No.: B3000892
CAS No.: 2034432-88-5
M. Wt: 411.86
InChI Key: GZLBSPPRKPQJIQ-UHFFFAOYSA-N
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Description

Methyl (4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a heterocyclic compound featuring a pyrrolidine ring substituted with a 3-chloropyridin-4-yloxy group, a sulfonyl linker, and a phenylcarbamate moiety. The 3-chloropyridine substituent may confer electron-withdrawing effects, influencing reactivity or binding affinity in biological systems. The methyl carbamate group provides hydrolytic stability compared to ester analogs, making it suitable for applications in medicinal chemistry or agrochemical development.

Properties

IUPAC Name

methyl N-[4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O5S/c1-25-17(22)20-12-2-4-14(5-3-12)27(23,24)21-9-7-13(11-21)26-16-6-8-19-10-15(16)18/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLBSPPRKPQJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in key functional groups:

Pyrrolidine Sulfonyl Derivatives

  • Example: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide () Structural Differences: Replaces the carbamate with a sulfonamide and incorporates a pyrazolopyrimidine-chromenone core. Impact: The sulfonamide group may improve solubility, while the chromenone moiety could enhance π-π stacking in enzyme binding pockets. The compound in exhibits a melting point of 252–255°C and a molecular mass of 603.0 g/mol, suggesting higher thermal stability compared to the target compound (data for the latter is unavailable) .

Chloropyridine-Substituted Analogs

  • Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56, ) Structural Differences: Features a fluorophenyl-chromenone system instead of pyrrolidine and a bulkier isopropylsulfonamide group. Impact: The fluorinated aromatic system likely increases metabolic stability, while the isopropyl group may sterically hinder target interactions compared to the carbamate’s smaller methyl group .

Carbamate-Containing Compounds

  • Example : Methyl phenylcarbamates with alternative heterocycles (hypothetical).
    • Structural Differences : Substitutes pyrrolidine with piperidine or morpholine rings.
    • Impact : Piperidine analogs may exhibit improved bioavailability due to reduced ring strain, while morpholine derivatives could enhance water solubility via oxygen’s lone pairs.

Data Tables

Table 1. Structural and Physical Comparison of Key Analogs

Compound Name Core Structure Functional Groups Melting Point (°C) Molecular Mass (g/mol)
Methyl (4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate Pyrrolidine-sulfonyl Carbamate, 3-chloropyridine N/A ~420 (estimated)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide Pyrazolopyrimidine-chromenone Sulfonamide, fluoroaromatic 252–255 603.0
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolopyrimidine-chromenone Isopropylsulfonamide N/A ~620 (estimated)

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